molecular formula C10H14ClNO B6295288 (S)-3-(Pyrrolidin-2-yl)phenol hydrochloride CAS No. 2250242-77-2

(S)-3-(Pyrrolidin-2-yl)phenol hydrochloride

Cat. No. B6295288
CAS RN: 2250242-77-2
M. Wt: 199.68 g/mol
InChI Key: UGHPGTAUHOKERV-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-3-(Pyrrolidin-2-yl)phenol hydrochloride” is a chemical compound with the molecular formula C10H14ClNO . It is used for research purposes .


Molecular Structure Analysis

The molecular weight of “this compound” is 199.68 . The exact structure would require more specific information such as NMR, HPLC, LC-MS data .


Physical And Chemical Properties Analysis

“this compound” is stored in an inert atmosphere at room temperature . More detailed physical and chemical properties would require specific experimental data.

Scientific Research Applications

Synthesis and Emissive Properties

  • Tetrahydro (imidazo[1,5-a]pyrid-3-yl)phenols, related to (S)-3-(Pyrrolidin-2-yl)phenol hydrochloride, have been synthesized and studied for their photophysical properties. These compounds display intense fluorescence with UV light and have large Stokes shifts and high quantum yields, making them potential candidates for large Stokes shift organic dyes (Marchesi, Brenna, & Ardizzoia, 2019).

Antitumor Applications

  • New 2-(2-aminopyrimidin-4-yl)phenol derivatives, structurally related to this compound, have shown potent inhibitory activity against CDK1 and CDK2, key enzymes in cell cycle regulation, suggesting their potential as antitumor compounds (Lee, Kim, & Jeong, 2011).

Structural and Spectroscopic Studies

  • A study on 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol, closely related to this compound, involves synthesis, spectroscopic studies (FTIR, UV, NMR), and nonlinear optical (NLO) analysis. This work provides insights into the electronic and structural properties of alkylaminophenol compounds (Ulaş, 2021).

Corrosion Inhibition

  • Schiff bases derived from phenol compounds, related to this compound, have been investigated as corrosion inhibitors for metals. These compounds demonstrate potential in protecting metal surfaces against corrosion, especially in acidic environments (Hegazy et al., 2012).

Antibacterial Activity

  • Derivatives of 4-(pyrrolidin-1-yl)pyridine, structurally similar to this compound, have been synthesized and evaluated for their antimicrobial activity against various bacteria. These compounds present a range of activities, with some showing significant antibacterial properties (Bogdanowicz et al., 2013).

Safety and Hazards

The compound has some safety concerns. It has been labeled with the signal word “Warning” and has hazard statements H315 and H319, indicating that it causes skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and wearing protective gloves/eye protection/face protection .

Future Directions

As this compound is used for research purposes, future directions would largely depend on the outcomes of current research and the specific field of study .

properties

IUPAC Name

3-[(2S)-pyrrolidin-2-yl]phenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c12-9-4-1-3-8(7-9)10-5-2-6-11-10;/h1,3-4,7,10-12H,2,5-6H2;1H/t10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGHPGTAUHOKERV-PPHPATTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC(=CC=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C2=CC(=CC=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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